Paullone (NSC 647903) is an ATP-competitive inhibitor belonging to the indolo[3,2-d][1]benzazepinone chemical class. It is recognized for its potent inhibition of cyclin-dependent kinases (CDKs), particularly CDK1/cyclin B, and glycogen synthase kinase-3β (GSK-3β). This dual activity profile makes it a standard tool in research focused on cell cycle regulation, oncology, and neurodegenerative disorders. When selecting a kinase inhibitor, understanding the specific potency and selectivity against intended targets versus common off-targets is critical for experimental success and data reproducibility, making direct comparison with close analogs essential.
While compounds like Kenpaullone and Alsterpaullone share the same core scaffold, they are not functionally interchangeable with Paullone due to critical differences in substituent groups that alter their kinase inhibition profiles. For example, the 9-nitro group of Alsterpaullone dramatically increases potency for CDK1/cyclin B and GSK-3β compared to the 9-bromo group of Kenpaullone or the unsubstituted Paullone. Selecting an analog based on price or availability without considering these quantitative differences in potency and selectivity can lead to misinterpretation of signaling pathway involvement, off-target effects, or failed cell-based assays. Procuring the specific paullone derivative that is best characterized for the target of interest is key to achieving reproducible and reliable results.
Paullone presents a distinct inhibitory profile compared to its common, substituted analogs. While Alsterpaullone is significantly more potent against both GSK-3β (IC50 = 4 nM) and CDK1/cyclin B (IC50 = 35 nM), and Kenpaullone shows moderate CDK1/cyclin B inhibition (IC50 = 400 nM), Paullone (unsubstituted) offers a more balanced, intermediate potency. Specifically, Paullone's IC50 for GSK-3β is 80 nM and for CDK5/p25 is 200 nM, positioning it as a tool for applications where the extreme potency of Alsterpaullone may be undesirable or where a different selectivity window is required compared to Kenpaullone.
| Evidence Dimension | Kinase Inhibition (IC50) |
| Target Compound Data | GSK-3β: 80 nM; CDK5/p25: 200 nM |
| Comparator Or Baseline | Alsterpaullone (GSK-3β: 4 nM; CDK1: 35 nM); Kenpaullone (CDK1: 400 nM) |
| Quantified Difference | Paullone is 20-fold less potent than Alsterpaullone against GSK-3β, and ~5.7-fold less potent against CDK1/5, while being 2-fold more potent than Kenpaullone against CDK1. |
| Conditions | In vitro kinase assays. |
This allows researchers to select the specific paullone analog with the precise level of inhibitory activity required for their experimental window, avoiding off-target effects from overly potent inhibitors.
The selectivity of paullones is highly dependent on their substitution pattern. The parent compound, Kenpaullone (9-bromo-paullone), was shown to be a potent inhibitor of CDK1/cyclin B (IC50 = 0.4 µM), CDK2/cyclin A (IC50 = 0.68 µM), and CDK5/p25 (IC50 = 0.85 µM). Importantly, it exhibited much lower activity against other kinases such as c-src (IC50 = 15 µM) and ERK1/2 (IC50 = 20 µM / 9 µM), demonstrating a clear selectivity window. Altering the substitution, for instance by moving the bromo group from the 9- to the 10-position, decreases CDK1/2/5 inhibitory potency (IC50 > 1 µM) while introducing submicromolar inhibition of some protein kinase C isozymes, an activity not seen with Kenpaullone at concentrations up to 100 µM. This highlights that the specific structure of Paullone and its direct analogs provides a distinct and predictable off-target profile.
| Evidence Dimension | Kinase Selectivity (IC50) |
| Target Compound Data | Data for Kenpaullone (as a benchmark for the class): Potent on CDK1/2/5 (IC50 < 1 µM). |
| Comparator Or Baseline | 10-bromo-paullone: Weak on CDK1/2/5 (IC50 > 1 µM), gains PKC inhibition. Other kinases (c-src, ERK1/2): Weakly inhibited by Kenpaullone (IC50 > 9 µM). |
| Quantified Difference | Positional isomerism of a single substituent can shift kinase selectivity, abolishing CDK activity and introducing new off-target activities like PKC inhibition. |
| Conditions | In vitro kinase inhibition assays. |
Procuring the correct, well-characterized paullone isomer is critical to ensure that observed biological effects are due to inhibition of the intended target (CDKs, GSK-3β) and not confounding off-target activities.
Practical usability is a key procurement differentiator. Technical datasheets for close analogs report reliable solubility in dimethyl sulfoxide (DMSO), the most common solvent for in vitro screening. Kenpaullone demonstrates solubility of at least 18 mg/mL in DMSO. Alsterpaullone is also readily soluble in DMSO at 20 mg/mL. This ensures that stock solutions can be prepared at high concentrations, facilitating serial dilutions for dose-response experiments and minimizing solvent-induced artifacts in cellular assays. The consistent, documented solubility of the paullone class in DMSO simplifies workflow integration and enhances experimental reproducibility.
| Evidence Dimension | Solubility |
| Target Compound Data | Paullone class exhibits good solubility in DMSO. |
| Comparator Or Baseline | Kenpaullone: 18 mg/mL in DMSO. Alsterpaullone: 20 mg/mL in DMSO. |
| Quantified Difference | High and comparable solubility in the primary solvent for biological screening, ensuring ease of use. |
| Conditions | Solvent: Dimethyl sulfoxide (DMSO). |
Predictable solubility in a standard laboratory solvent like DMSO reduces the risk of compound precipitation, ensures accurate dosing, and simplifies the preparation of experimental assays, saving time and resources.
The potent inhibition of CDK1/cyclin B by paullones makes them effective tools for arresting cells at the G2/M transition of the cell cycle. This is a foundational technique in cancer biology and cell proliferation studies. When the primary goal is cell synchronization with a well-characterized agent, the specific inhibitory profile of Paullone or its analogs allows for targeted intervention in the cell cycle machinery.
Paullones are potent inhibitors of GSK-3β and CDK5/p25, two kinases centrally implicated in the hyperphosphorylation of the tau protein in Alzheimer's disease. The availability of analogs like Paullone, Kenpaullone, and the highly potent Alsterpaullone allows researchers to titrate the level of GSK-3β/CDK5 inhibition to dissect their relative contributions to tauopathy in neuronal models.
The antiproliferative effects of paullones are well-documented across various cancer cell lines. For example, Alsterpaullone demonstrated significantly higher in vitro antitumor potency than other paullones, with a mean graph midpoint GI50 of -6.4 M in the NCI-60 screen. This makes the paullone series a valuable tool for comparative screening studies to identify sensitivities related to CDK or GSK-3β pathway dysregulation.